molecular formula C14H18N2O2 B2399748 tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate CAS No. 140867-96-5

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B2399748
CAS No.: 140867-96-5
M. Wt: 246.31
InChI Key: ORLDPIQSTMUUAA-UHFFFAOYSA-N
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Description

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate: is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound belongs to the pyrazole family, which is known for its significance in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate typically involves the reaction of tert-butyl hydrazine with a suitable phenyl-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods: : Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-2-carboxylic acid derivatives, while reduction may produce dihydropyrazole derivatives .

Scientific Research Applications

tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDPIQSTMUUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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